8-methoxy-2-methyl-N-phenylquinolin-4-amine
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Overview
Description
8-methoxy-2-methyl-N-phenylquinolin-4-amine is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. Quinoline derivatives are recognized for their broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-methyl-N-phenylquinolin-4-amine typically involves the functionalization of the quinoline ring. Common synthetic routes include:
Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-methyl-N-phenylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
Scientific Research Applications
8-methoxy-2-methyl-N-phenylquinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-2-methyl-N-phenylquinolin-4-amine involves its interaction with various molecular targets and pathways:
DNA Gyrase and Topoisomerase IV: The compound stabilizes the enzyme-DNA complex, leading to DNA cleavage and cell death.
Enzyme Inhibition: It inhibits key enzymes involved in the biosynthesis of nucleic acids and proteins, disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-hydroxyquinoline: Known for its metal-chelating properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Uniqueness
8-methoxy-2-methyl-N-phenylquinolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxy and phenyl groups enhance its lipophilicity and ability to interact with biological targets .
Properties
IUPAC Name |
8-methoxy-2-methyl-N-phenylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-11-15(19-13-7-4-3-5-8-13)14-9-6-10-16(20-2)17(14)18-12/h3-11H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNFZTBDRPVWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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